1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937981
InChI: InChI=1S/C16H16N2/c1-2-13-9-10-16(17-12-13)18-11-5-7-14-6-3-4-8-15(14)18/h2-4,6,8-10,12H,1,5,7,11H2
SMILES:
Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol

1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC15937981

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
IUPAC Name 1-(5-ethenylpyridin-2-yl)-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C16H16N2/c1-2-13-9-10-16(17-12-13)18-11-5-7-14-6-3-4-8-15(14)18/h2-4,6,8-10,12H,1,5,7,11H2
Standard InChI Key UCCAKBOGVJJRPZ-UHFFFAOYSA-N
Canonical SMILES C=CC1=CN=C(C=C1)N2CCCC3=CC=CC=C32

Introduction

1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the class of heterocyclic compounds. It features a tetrahydroquinoline core substituted with a vinylpyridine moiety, contributing to its unique chemical properties and potential biological activities. This compound is specifically categorized under pyridine derivatives, known for their diverse biological activities.

Synthesis Methods

The synthesis of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of appropriate precursors. Common synthetic routes include reactions between vinylpyridine derivatives and tetrahydroquinoline precursors. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.

Biological Activities and Potential Applications

Derivatives of tetrahydroquinoline are known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The vinylpyridine moiety may enhance these effects by facilitating interactions with biological macromolecules. While specific biological activities of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline are not extensively documented, its structural features suggest potential applications in medicinal chemistry and materials science.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and characterizing the final product.

Comparison with Related Compounds

1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline, a related compound, incorporates a methyl group into the vinylpyridine moiety. This compound also exhibits potential applications in medicinal chemistry and materials science due to its unique structural features .

Data Table: Comparison of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline and 1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Property1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC16H16N2C17H18N2
Molecular Weight236.31 g/mol250.34 g/mol
SynthesisCondensation of vinylpyridine and tetrahydroquinoline precursorsSimilar synthetic routes involving vinylpyridine derivatives and tetrahydroquinoline precursors
Biological ActivitiesPotential anti-inflammatory and antimicrobial propertiesPotential applications in medicinal chemistry and materials science
Analytical TechniquesNMR, HPLCNMR, MS

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator